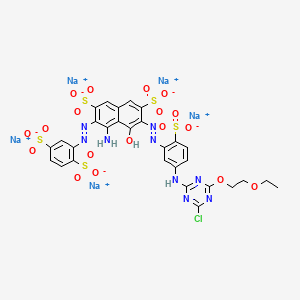
1,1-Dichloro-1-fluoro-2-(trifluoromethoxy)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-1-fluoro-2-(trifluoromethoxy)ethane is a haloalkane compound with the molecular formula C2H3Cl2F2O. It is a member of the hydrochlorofluorocarbon (HCFC) family, which are man-made compounds known for their applications in various industrial processes. This compound is characterized by its colorless liquid form and ethereal odor. It is known for its volatility and non-flammability under room-temperature atmospheric conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-1-fluoro-2-(trifluoromethoxy)ethane typically involves the reaction of chlorofluoromethane with trifluoromethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-50°C and a pressure range of 1-5 atm to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactorsThe production process is designed to minimize by-products and maximize the purity of the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichloro-1-fluoro-2-(trifluoromethoxy)ethane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3). The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted haloalkanes or amines.
Oxidation Reactions: Products include alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Products include alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-1-fluoro-2-(trifluoromethoxy)ethane has several scientific research applications, including:
Chemistry: Used as a solvent in various chemical reactions and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for studying halogenated hydrocarbons.
Medicine: Investigated for its potential use in pharmaceutical formulations and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized as a foam blowing agent, refrigerant, and in the production of polymers and resins
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dichloro-1-fluoroethane: A similar haloalkane with the formula C2H3Cl2F, used as a solvent and foam blowing agent.
1,2-Dichloro-1,1,2-trifluoroethane: Another haloalkane with the formula C2HCl2F3, used as a refrigerant.
1,1-Dichloro-1,2-difluoroethane: A volatile derivative of ethane with the formula C2H2Cl2F2, used in various industrial applications.
Uniqueness
1,1-Dichloro-1-fluoro-2-(trifluoromethoxy)ethane is unique due to the presence of both chlorine and fluorine atoms, as well as the trifluoromethoxy group. This combination of functional groups imparts distinct chemical properties, such as high volatility, non-flammability, and reactivity towards nucleophiles and electrophiles. These properties make it suitable for specific applications in chemistry, biology, medicine, and industry .
Eigenschaften
| 84010-99-1 | |
Molekularformel |
C3H2Cl2F4O |
Molekulargewicht |
200.94 g/mol |
IUPAC-Name |
1,1-dichloro-1-fluoro-2-(trifluoromethoxy)ethane |
InChI |
InChI=1S/C3H2Cl2F4O/c4-2(5,6)1-10-3(7,8)9/h1H2 |
InChI-Schlüssel |
CDVBECLINHUPQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(Cl)Cl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4'-Cyano[1,1'-biphenyl]-4-yl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B14420412.png)

![5-Bromo-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14420418.png)
![4,7-Diphenyl-8-sulfanylidene-2,8-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14420420.png)
![Ethanone, 1-[4-(1-phenylethenyl)phenyl]-](/img/structure/B14420422.png)

![4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14420434.png)

